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Abstract: O-1602 is a synthetic cannabidiol analog recognized for its agonist activity at atypical

cannabinoid receptors, primarily G protein-coupled receptor 55 (GPR55) and G protein-coupled

receptor 18 (GPR18).[1][2] A key downstream effect of O-1602-mediated receptor activation is

the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger involved in a

myriad of cellular processes. This technical guide provides an in-depth overview of the

signaling pathways, quantitative effects, and experimental protocols associated with O-1602's

influence on intracellular calcium.

Core Signaling Pathways
O-1602 elicits increases in intracellular calcium primarily through the activation of GPR55 and

GPR18.[3][4] These receptors couple to distinct G protein families to initiate a signaling

cascade that culminates in the release of calcium from intracellular stores.

GPR55-Mediated Pathway: Activation of GPR55 by O-1602 involves G proteins Gq and

G12/13.[1][5] This leads to the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and

binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of

stored Ca2+ into the cytoplasm.[5][8] The GPR55 pathway also involves the activation of

RhoA.[5][9]

GPR18-Mediated Pathway: The GPR18 signaling pathway is more complex, exhibiting

biased agonism.[3][10] O-1602 activation of GPR18 can lead to calcium mobilization through

a dual pathway involving both Gαi and Gαq transduction.[3] The Gαq pathway follows the

canonical PLC-IP3-Ca2+ release cascade described above. The involvement of Gαi is

indicated by the blockade of calcium mobilization by Pertussis toxin (PTX).[3]

It is noteworthy that in some cell types, such as Hep3B human hepatoma cells, O-1602 has

been shown to induce an increase in intracellular Ca2+ in a GPR55-independent manner.[11]

[12]
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The following tables summarize the quantitative effects of O-1602 on intracellular calcium

levels as reported in the literature.

Table 1: O-1602-Mediated [Ca2+]i Mobilization via GPR55

Cell Type
O-1602
Concentration

Observed
Effect

Key Inhibitors
& Effects

Reference(s)

HEK293 cells
(transiently
expressing
hGPR55)

Low
micromolar

Stimulated
RhoA
activation.

N/A [5][8]

Dorsal Root

Ganglion (DRG)

neurons

Not specified

Increased

intracellular

calcium.

Thapsigargin

attenuates the

Ca2+ rise.

[5][8]

Mouse

Insulinoma

(MIN6) β-cells

Not specified

Enhanced

intracellular

calcium

transients.

N/A [4]

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Evoked GPR55-mediated

Ca2+ elevation. | N/A |[13] |

Table 2: O-1602-Mediated [Ca2+]i Mobilization via GPR18

Cell Type
O-1602
Concentration

Observed
Effect

Key Inhibitors
& Effects

Reference(s)

HEK293 cells
(stably
expressing
GPR18)

Concentration-
dependent

Increased
intracellular
calcium.

Blocked by
Gαq or Gαi/o
inhibition (e.g.,
Pertussis
Toxin).

[3][10]

| BV-2 microglia | Not specified | Drives cellular migration with the same potency as NAGly

(implying Ca2+ signaling). | Attenuated by O-1918. |[14] |
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Experimental Protocols
Measuring O-1602's effect on intracellular calcium mobilization typically involves fluorometric

techniques using calcium-sensitive dyes.

Key Experimental Method: Fluorometric Calcium Assay

This protocol provides a generalized workflow for assessing [Ca2+]i changes in cultured cells

upon stimulation with O-1602 using a fluorescent plate reader.[15]

I. Materials and Reagents

Cell Line: HEK293 or CHO cells stably or transiently expressing GPR55 or GPR18.[3][5]

Culture Medium: Appropriate medium (e.g., DMEM) with supplements.

Calcium Indicator Dye: Fura-2 AM, Fluo-3 AM, or similar acetoxymethyl (AM) ester dyes.[5]

[15]

Assay Buffer: HEPES-buffered saline (HBS) or similar physiological salt solution.

O-1602 Stock Solution: Prepared in a suitable solvent like DMSO.

Controls & Inhibitors:

Vehicle control (e.g., DMSO).

Positive control (e.g., ATP or Ionomycin).[15]

PLC inhibitor: U73122.[5][16]

IP3R inhibitor: Xestospongin D.[5][8]

Gαi/o inhibitor: Pertussis Toxin (PTX).[3]

Equipment: Fluorescence microplate reader with injectors, cell culture incubator, 96-well

black, clear-bottom plates.[15]

II. Experimental Procedure

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://www.pnas.org/doi/10.1073/pnas.0711278105
https://www.pnas.org/doi/10.1073/pnas.0711278105
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://www.pnas.org/doi/10.1073/pnas.0711278105
https://pubmed.ncbi.nlm.nih.gov/17585904/
https://www.pnas.org/doi/10.1073/pnas.0711278105
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed cells into a 96-well black, clear-bottom plate to achieve 80-90%

confluency on the day of the experiment.[15]

Dye Loading:

Wash cells once with HBS.

Incubate cells with Fura-2 AM (typically 2-5 µM) in HBS for 30-60 minutes at 37°C. This

allows the AM ester to be cleaved by intracellular esterases, trapping the fluorescent

indicator inside the cells.[15]

Wash the cells twice with HBS to remove extracellular dye.

Baseline Measurement:

Place the plate in the fluorescence reader.

For Fura-2, measure the ratio of fluorescence emission at ~510 nm with alternating

excitation at ~340 nm and ~380 nm.[15]

Record a stable baseline fluorescence for several cycles before adding the agonist.

Agonist Addition:

Using the instrument's injectors, add the desired concentration of O-1602 to the wells.

Include vehicle-only wells as a negative control.

Data Acquisition:

Continue recording the fluorescence ratio for several minutes after agonist addition to

capture the transient increase in intracellular calcium.

Data Analysis:

The change in fluorescence ratio (F340/F380 for Fura-2) is proportional to the change in

intracellular calcium concentration.[15][17]
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Results can be expressed as a peak change in ratio, area under the curve, or calibrated to

absolute [Ca2+]i values.[18]

Inhibitor Studies:

To probe the signaling pathway, pre-incubate cells with specific inhibitors (e.g., U73122,

Xestospongin D, PTX) for an appropriate time before dye loading and agonist stimulation.

[3][5] Compare the O-1602-induced calcium response in the presence and absence of the

inhibitor.
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1. Cell Culture & Seeding
(96-well plate)

2. Wash with Assay Buffer

3. Dye Loading
(e.g., Fura-2 AM, 37°C)

4. Wash to Remove Extracellular Dye

5. Pre-incubation (Optional)
(with inhibitors like PTX, U73122)

6. Baseline Fluorescence Reading
(Plate Reader, F340/F380)

7. Agonist Injection
(O-1602 or Vehicle)

8. Post-Injection Fluorescence Recording

9. Data Analysis
(Calculate change in F340/F380 ratio)
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Workflow for Measuring Intracellular Calcium Mobilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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